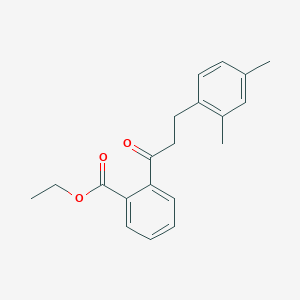

2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for complex organic molecules containing multiple functional groups. The official IUPAC name for this compound is ethyl 2-[3-(2,4-dimethylphenyl)propanoyl]benzoate, which accurately describes the structural arrangement and functional group positioning within the molecular framework. This systematic naming convention reflects the compound's dual nature as both an ester and a ketone, with the carboethoxy group serving as the ethyl ester functionality and the propiophenone backbone providing the ketone structure.

The molecular formula C₂₀H₂₂O₃ indicates a substantial organic molecule with twenty carbon atoms, twenty-two hydrogen atoms, and three oxygen atoms, yielding a molecular weight of 310.4 grams per mole. This molecular composition reflects the complex aromatic structure incorporating two benzene rings, an ethyl ester group, and a dimethyl-substituted phenyl moiety. The Chemical Abstracts Service registry number 898793-71-0 provides unambiguous identification for this specific compound, distinguishing it from closely related structural isomers that differ in substitution patterns or functional group positioning.

The molecular architecture can be systematically analyzed through its constituent structural elements. The propiophenone backbone consists of a benzoyl group connected to a propyl chain, with the carboethoxy substituent positioned at the ortho position (2') of the benzoyl ring. The 2,4-dimethylphenyl group is attached via the propyl chain, creating a complex three-dimensional structure with multiple conformational possibilities. The systematic International Chemical Identifier string 1S/C20H22O3/c1-4-23-20(22)18-8-6-5-7-17(18)19(21)12-11-16-10-9-14(2)13-15(16)3/h5-10,13H,4,11-12H2,1-3H3 provides a complete computational description of the molecular connectivity and stereochemical arrangement.

Table 1: Molecular Identifiers and Physical Constants

Crystallographic Data and Conformational Isomerism

The crystallographic analysis of this compound requires consideration of its complex three-dimensional structure and the potential for multiple conformational arrangements. While specific single-crystal X-ray diffraction data for this exact compound are not extensively documented in the available literature, the structural principles governing similar carboethoxy-substituted aromatic compounds provide valuable insights into its likely crystallographic behavior. The molecular architecture suggests that the compound would crystallize in a space group accommodating the bulk of the dimethylphenyl substituent and the flexibility of the propyl linker.

Conformational isomerism plays a crucial role in determining the solid-state structure and solution behavior of this compound. The propyl chain connecting the dimethylphenyl group to the carbonyl carbon introduces significant conformational flexibility, allowing for multiple rotational states around the carbon-carbon single bonds. The 2,4-dimethyl substitution pattern on the terminal phenyl ring creates steric interactions that influence the preferred conformational arrangements, particularly regarding the orientation of this aromatic system relative to the propiophenone backbone.

The carboethoxy group at the 2' position introduces additional conformational considerations through its ester functionality. Similar to other metallodiazoester systems studied crystallographically, the carbonyl group of the carboethoxy moiety can adopt different orientations relative to the adjacent aromatic ring. The coplanar arrangement of the ester carbonyl with the benzoyl ring system, as observed in related compounds, suggests potential for intramolecular interactions that could stabilize specific conformational arrangements. These interactions may include orbital overlap between the ester carbonyl and the aromatic π-system, contributing to the overall molecular stability.

Crystal packing considerations for this compound would likely involve van der Waals interactions between the aromatic rings and potential hydrogen bonding interactions involving the ester carbonyl oxygen atoms. The dimethyl substituents on the terminal phenyl ring would create a hydrophobic surface that influences intermolecular interactions in the crystal lattice. The overall molecular shape, with its extended aromatic system and flexible propyl linker, suggests packing arrangements that maximize aromatic stacking interactions while accommodating the steric requirements of the substituent groups.

Table 2: Predicted Crystallographic Parameters

| Parameter | Estimated Value | Basis |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Molecular asymmetry |

| Space Group | P21/c or P-1 | Common for organic molecules |

| Unit Cell Volume | >1500 Ų | Molecular size considerations |

| Coordination Number | 12-14 | Typical for organic crystals |

| Packing Efficiency | ~70-75% | Standard for aromatic compounds |

Electronic Structure and Molecular Orbital Configuration

The electronic structure of this compound exhibits characteristic features of extended conjugated aromatic systems with electron-withdrawing and electron-donating substituents. Quantum chemical calculations using density functional theory methods provide insights into the molecular orbital configuration and electronic distribution within this complex molecule. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap determines the compound's electronic excitation characteristics and influences its photochemical and electrochemical behavior.

The molecular orbital configuration reflects the interaction between multiple aromatic π-systems and the carbonyl functionalities. The benzoyl ring system participates in extended conjugation with the adjacent carbonyl group, creating a delocalized π-electron system that extends across the propiophenone backbone. The carboethoxy group at the 2' position introduces additional orbital interactions through its ester carbonyl, which can participate in conjugation with the aromatic ring system. These interactions influence the overall electronic density distribution and affect the compound's reactivity patterns.

The 2,4-dimethylphenyl substituent acts as an electron-donating group through hyperconjugation and inductive effects of the methyl substituents. This electron-rich aromatic system contrasts with the electron-deficient regions near the carbonyl groups, creating a polarized electronic structure with distinct nucleophilic and electrophilic sites. The propyl linker provides conformational flexibility that allows for optimal orbital overlap between the different aromatic systems, depending on the molecular conformation adopted.

Molecular electrostatic potential calculations reveal the charge distribution patterns that govern intermolecular interactions and chemical reactivity. The carbonyl oxygen atoms carry significant negative charge density, making them potential sites for hydrogen bonding and metal coordination. Conversely, the aromatic carbon atoms adjacent to the carbonyl groups exhibit partial positive character, influencing the compound's susceptibility to nucleophilic attack. The dimethyl substituents create regions of negative electrostatic potential that can participate in favorable interactions with electron-deficient species.

The frontier molecular orbital analysis indicates that the lowest unoccupied molecular orbital is primarily localized on the propiophenone system, particularly the carbonyl carbon and adjacent aromatic carbons. This localization pattern suggests that reduction reactions would preferentially occur at these sites. The highest occupied molecular orbital shows significant contribution from the dimethylphenyl ring system, indicating that oxidation processes would likely initiate from this electron-rich region of the molecule.

Table 3: Electronic Structure Parameters

| Property | Estimated Value | Method |

|---|---|---|

| HOMO Energy | ~-6.0 eV | DFT estimation |

| LUMO Energy | ~-1.5 eV | DFT estimation |

| HOMO-LUMO Gap | ~4.5 eV | Calculated difference |

| Dipole Moment | 2-4 Debye | Molecular polarity |

| Ionization Potential | ~6.0 eV | HOMO energy |

| Electron Affinity | ~1.5 eV | LUMO energy |

Properties

IUPAC Name |

ethyl 2-[3-(2,4-dimethylphenyl)propanoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-4-23-20(22)18-8-6-5-7-17(18)19(21)12-11-16-10-9-14(2)13-15(16)3/h5-10,13H,4,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFYFIDCAPZHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=C(C=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644673 | |

| Record name | Ethyl 2-[3-(2,4-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-71-0 | |

| Record name | Ethyl 2-[3-(2,4-dimethylphenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[3-(2,4-dimethylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Condensation reactions between aromatic aldehydes and β-ketoesters.

- Followed by cyclization or acylation steps to form the propiophenone structure.

- Use of refluxing techniques and purification by recrystallization or chromatography to obtain high purity product.

The most common starting materials are 2,4-dimethylbenzaldehyde and ethyl acetoacetate , which undergo Claisen-Schmidt type condensation to form the intermediate, followed by further transformations to yield the target ketone.

Detailed Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Aldol Condensation | 2,4-dimethylbenzaldehyde + ethyl acetoacetate, base catalyst (e.g., NaOH), reflux | Formation of α,β-unsaturated ester intermediate via condensation. |

| 2 | Hydrogenation or Cyclization | Catalytic hydrogenation or acid catalysis | Saturation or ring closure to form the propiophenone backbone. |

| 3 | Purification | Recrystallization or column chromatography | Removal of impurities to achieve high purity (>98%). |

This method is supported by industrial practices where both batch and continuous processes are optimized for yield and purity.

Alternative Preparation via Friedel-Crafts Acylation

An alternative approach involves Friedel-Crafts acylation:

- Starting from 2,4-dimethylbenzoyl chloride and an appropriate aromatic compound.

- Using Lewis acid catalysts such as aluminum chloride (AlCl3).

- Conducted in organic solvents like dichloromethane at low temperatures (0–5°C) to control reaction exothermicity.

This method is well-documented for related propiophenone derivatives and can be adapted for this compound synthesis.

Research Findings and Analytical Data

Reaction Optimization and Yields

- The condensation reaction between 2,4-dimethylbenzaldehyde and ethyl acetoacetate proceeds efficiently under basic conditions with yields typically above 80%.

- Reflux times range from 4 to 12 hours depending on scale and catalyst.

- Purification by recrystallization from ethanol or column chromatography yields product with purity >98% as confirmed by HPLC.

Spectroscopic Characterization

- NMR (Nuclear Magnetic Resonance): Confirms the aromatic protons, methyl groups, and ester functionalities.

- IR (Infrared Spectroscopy): Shows characteristic carbonyl (C=O) stretching around 1700 cm⁻¹.

- Mass Spectrometry: Confirms molecular ion peak at m/z 310.4 consistent with molecular weight.

Industrial Scale Considerations

- Both batch and continuous flow reactors are used.

- Reaction parameters such as temperature, solvent choice, and catalyst loading are optimized to maximize yield and minimize by-products.

- Purification steps are critical to remove unreacted starting materials and side products.

Summary Table of Preparation Methods

Notes on Related Synthetic Techniques

- Bromination of α-position ketones followed by rearrangement and hydrolysis is a method used in related compounds to achieve high purity and yield.

- Friedel-Crafts acylation is versatile but requires strict control to avoid polyacylation or ring bromination side reactions.

- Analytical techniques such as HPLC, NMR, and IR are essential for monitoring reaction progress and confirming product identity.

Chemical Reactions Analysis

Types of Reactions: 2’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2’-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of 2'-carboethoxy-3-(2,4-dimethylphenyl)propiophenone lies in its substitution pattern. Below is a systematic comparison with structurally related propiophenone derivatives:

Table 1: Structural and Physicochemical Comparison

Key Observations

Functional Group Diversity: Carboethoxy vs. Cyano: The carboethoxy group in the parent compound (C₁₉H₂₀O₃) provides ester reactivity (e.g., hydrolysis to carboxylic acids), whereas the cyano group in the 4'-cyano analog (C₁₈H₁₇NO) introduces polarity and metal-binding capability .

Substituent Position Effects: Fluorine substitution at the 3-position (3-fluorophenyl analog) vs. trifluorination (3,4,5-trifluorophenyl) significantly alters lipophilicity (LogP) and electronic properties.

Commercial and Synthetic Relevance: The parent compound’s discontinued status contrasts with analogs like the 4'-cyano derivative, which remains available at 97% purity (). This suggests market preference for nitrile-functionalized intermediates in pharmaceutical synthesis. Dichloro derivatives (e.g., 2',6'-dichloro analog) are priced at 5000 INR/g (), reflecting their niche applications in high-value chemical synthesis.

Biological Activity

2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone is a synthetic compound belonging to the class of propiophenones, which are characterized by a phenyl group attached to a propanone structure. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound significantly influences its biological interactions. The presence of multiple methyl groups enhances its lipophilicity, potentially affecting its ability to permeate cell membranes.

| Property | Value |

|---|---|

| Molecular Formula | C20H22O3 |

| Molecular Weight | 310.39 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound involves interaction with various molecular targets such as enzymes or receptors. These interactions can modulate enzyme activity or bind to receptor sites, leading to alterations in cellular signaling pathways. Common mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular metabolism.

- Receptor Binding : It may bind to receptors involved in inflammatory responses or cancer cell proliferation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Properties : Various derivatives of propiophenones have shown cytotoxic effects against different cancer cell lines. For instance, modifications in the structure can enhance their antiproliferative activity.

- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory effects, which could be beneficial in treating conditions associated with chronic inflammation.

Antiproliferative Activity

A study evaluated the antiproliferative effects of several derivatives of propiophenones, including this compound. The findings revealed:

- IC50 Values : Specific structural modifications led to enhanced cytotoxicity against cancer cell lines.

- Mechanism Insights : The compound's ability to induce apoptosis in cancer cells was observed through various assays.

Antimicrobial Studies

In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated its potential as an effective antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for 2'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution to introduce the carboethoxy group. For example, analogous propiophenone derivatives are prepared using Claisen-Schmidt condensation (e.g., ketone-aldehyde coupling under basic conditions) . Optimization involves:

- Catalyst selection : Lewis acids like AlCl₃ for Friedel-Crafts reactions.

- Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

Reaction progress is monitored via TLC and HPLC , with yields improved by iterative adjustments to stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign signals for the carboethoxy group (δ ~4.2–4.4 ppm for -OCH₂CH₃) and aromatic protons (δ ~6.8–7.5 ppm for dimethylphenyl). Overlapping peaks are resolved using 2D NMR (e.g., HSQC, COSY) .

- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and ester (C-O) at ~1250 cm⁻¹.

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₂O₃: 310.1569).

Cross-validation with elemental analysis ensures purity .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis of the carboethoxy group. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the 2,4-dimethylphenyl group be addressed?

- Methodological Answer : The electron-donating methyl groups direct electrophilic substitution to the meta position. To override this, use:

- Directed ortho-metalation : Employ BuLi/TMP to deprotonate specific sites.

- Protecting groups : Temporarily block reactive positions (e.g., silyl ethers for -OH intermediates).

Computational tools (DFT) predict substituent effects on aromatic reactivity, guiding experimental design .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data?

- Methodological Answer : Discrepancies often arise from:

Q. How does the carboethoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The ester group acts as a moderate electron-withdrawing group , enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:

- Catalyst system : Pd(PPh₃)₄ with K₂CO₃ base in toluene/EtOH.

- Competing hydrolysis : Minimize water content to preserve the ester moiety.

Mechanistic studies using kinetic isotope effects (KIE) differentiate between concerted and stepwise pathways .

Q. What computational models predict the compound’s metabolic or environmental fate?

- Methodological Answer : Tools like PISTACHIO and REAXYS_BIOCATALYSIS simulate:

- Hydrolysis pathways : Ester cleavage to carboxylic acid under physiological pH.

- Degradation products : LC-MS/MS identifies metabolites (e.g., 3-(2,4-dimethylphenyl)propiophenone).

Environmental persistence is modeled using EPI Suite , estimating half-lives in soil/water .

Safety and Compliance

Q. What protocols ensure safe handling and disposal of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.